Methyl 2,2-dimethylbut-3-ynoate

Organic Synthesis Cyclization Reaction Kinetics

Methyl 2,2-dimethylbut-3-ynoate (CAS 95924-34-8) is a specialized acetylenic ester featuring a terminal alkyne and a gem-dimethyl quaternary carbon alpha to the ester carbonyl. Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.15 g/mol.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 95924-34-8
Cat. No. B028162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-dimethylbut-3-ynoate
CAS95924-34-8
SynonymsMethyl 2,2-dimethyl-3-butynoate
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC(C)(C#C)C(=O)OC
InChIInChI=1S/C7H10O2/c1-5-7(2,3)6(8)9-4/h1H,2-4H3
InChIKeyJALDGRUZXZRJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,2-dimethylbut-3-ynoate (CAS 95924-34-8) Procurement Guide: Key Properties and Structural Identity


Methyl 2,2-dimethylbut-3-ynoate (CAS 95924-34-8) is a specialized acetylenic ester featuring a terminal alkyne and a gem-dimethyl quaternary carbon alpha to the ester carbonyl. Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.15 g/mol . It is primarily utilized as a synthetic intermediate in pharmaceutical research, most notably in the synthesis of the antifungal agent Terbinafine . The compound is typically supplied as a liquid with a purity of ≥95%, and its boiling point is reported as 138.5±23.0°C at 760 mmHg .

Why Methyl 2,2-dimethylbut-3-ynoate Cannot Be Casually Replaced by Other Acetylenic Esters


Substituting Methyl 2,2-dimethylbut-3-ynoate with a simpler acetylenic ester, such as Methyl but-3-ynoate, or a different ester homolog like the ethyl or benzyl analog, introduces significant deviations in reactivity, steric profile, and physicochemical properties. The gem-dimethyl group adjacent to the reactive alkyne is not an inert structural element; it exerts a well-documented Thorpe–Ingold effect that accelerates intramolecular cyclization reactions by orders of magnitude [1][2]. Additionally, the specific methyl ester is a validated intermediate in the industrial synthesis of Terbinafine, whereas the ethyl or benzyl esters would require an additional, potentially low-yielding, deprotection or transesterification step . These structural nuances directly impact reaction kinetics, downstream processing, and overall synthetic efficiency.

Quantitative Differentiation Evidence: Methyl 2,2-dimethylbut-3-ynoate vs. Analogs


Evidence 1: Gem-Dimethyl Effect on Intramolecular Cyclization Rate

The presence of the gem-dimethyl group in Methyl 2,2-dimethylbut-3-ynoate is a critical structural feature that can dramatically accelerate intramolecular cyclization reactions via the Thorpe–Ingold effect. In a classic model system, the cyclization of 2-chloroethoxide derivatives showed a 252-fold rate increase when a gem-dimethyl group replaced the corresponding hydrogens, relative to the unsubstituted analog (relative rates 1:21:252 for 0, 1, and 2 methyl groups) [1]. This class-level inference suggests that the target compound will exhibit significantly faster cyclization kinetics compared to non-gem-dimethyl acetylenic esters like Methyl but-3-ynoate.

Organic Synthesis Cyclization Reaction Kinetics

Evidence 2: Validated Intermediate for Terbinafine Synthesis

Methyl 2,2-dimethylbut-3-ynoate is a specifically cited intermediate in the synthesis of Terbinafine, a widely used antifungal drug . In contrast, close analogs like Ethyl 2,2-dimethylbut-3-ynoate (CAS 74460-84-7) and Benzyl 2,2-dimethylbut-3-ynoate (CAS 204588-77-2) are not directly described in the primary Terbinafine synthetic pathways. Using the methyl ester avoids the need for an additional ester cleavage or transesterification step, which can introduce yield loss and purification challenges.

Medicinal Chemistry Antifungal Pharmaceutical Intermediate

Evidence 3: Distinct NMR Fingerprint for Identity Verification

The ¹H NMR spectrum of Methyl 2,2-dimethylbut-3-ynoate (in CDCl₃) provides a distinct fingerprint that differentiates it from analogs. The gem-dimethyl group gives a characteristic singlet at δ 1.50 ppm (6H), while the acetylenic proton appears as a singlet at δ 2.28 ppm, and the methyl ester as a singlet at δ 3.76 ppm [1]. In contrast, the non-gem-dimethyl analog Methyl but-3-ynoate lacks the intense 6H singlet from the gem-dimethyl group and would instead show a methylene signal, providing a clear spectral differentiator for quality control and identity confirmation.

Analytical Chemistry Quality Control Spectroscopy

Evidence 4: Differentiated Storage Stability Requirements

Methyl 2,2-dimethylbut-3-ynoate requires refrigerated storage at 2-8°C to maintain stability, as indicated by vendor specifications . In comparison, the benzyl ester analog (Benzyl 2,2-dimethylbut-3-ynoate) is described as a liquid with no specific refrigeration requirement noted . This difference in storage conditions implies a higher inherent reactivity or lower thermal stability for the methyl ester, which must be accounted for in procurement and handling protocols.

Chemical Stability Storage Logistics

Optimal Application Scenarios for Methyl 2,2-dimethylbut-3-ynoate Based on Differentiation Evidence


Pharmaceutical Process Development for Terbinafine

Given its validated role as a direct intermediate in Terbinafine synthesis , Methyl 2,2-dimethylbut-3-ynoate is the preferred choice for process chemists developing or scaling up this antifungal API. Using the methyl ester avoids the additional step of ester hydrolysis or transesterification that would be required with the ethyl or benzyl analogs, thereby reducing process mass intensity and improving overall yield.

Intramolecular Cyclization-Dependent Synthetic Routes

In synthetic sequences where a key step involves a cyclization reaction, the Thorpe–Ingold effect conferred by the gem-dimethyl group can provide a substantial kinetic advantage [1]. Researchers aiming to improve cyclization yields or reduce reaction times should prioritize this compound over non-gem-dimethyl acetylenic esters like Methyl but-3-ynoate.

Click Chemistry and Alkyne-Azide Cycloaddition (CuAAC)

The terminal alkyne functionality makes this compound a suitable dipolarophile for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. While this reactivity is shared with other terminal alkynes, the gem-dimethyl group provides steric bulk that can influence regioselectivity or protect the adjacent ester from unwanted side reactions, offering a tunable handle for reaction optimization [2].

Analytical Standard for GC/MS or NMR Method Development

The distinct ¹H NMR fingerprint, including the characteristic 6H singlet from the gem-dimethyl group [3], makes this compound an excellent reference standard for developing and validating analytical methods aimed at detecting or quantifying acetylenic ester impurities or degradation products in complex mixtures.

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